molecular formula C11H19NO3 B13010303 2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid

2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid

Cat. No.: B13010303
M. Wt: 213.27 g/mol
InChI Key: UYNDTPATAAZXCZ-RUDMXATFSA-N
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Description

2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid is an organic compound with a complex structure that includes an ethyl group, an oxetane ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of alkylation and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}butanoic acid
  • 2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}pent-2-enoic acid

Uniqueness

2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(E)-2-ethyl-4-[(3-methyloxetan-3-yl)methylamino]but-2-enoic acid

InChI

InChI=1S/C11H19NO3/c1-3-9(10(13)14)4-5-12-6-11(2)7-15-8-11/h4,12H,3,5-8H2,1-2H3,(H,13,14)/b9-4+

InChI Key

UYNDTPATAAZXCZ-RUDMXATFSA-N

Isomeric SMILES

CC/C(=C\CNCC1(COC1)C)/C(=O)O

Canonical SMILES

CCC(=CCNCC1(COC1)C)C(=O)O

Origin of Product

United States

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